molecular formula C19H23N4NaO3 B040632 Sodium 2-(3,3-bis(4-(dimethylamino)phenyl)ureido)acetate CAS No. 115871-19-7

Sodium 2-(3,3-bis(4-(dimethylamino)phenyl)ureido)acetate

Cat. No.: B040632
CAS No.: 115871-19-7
M. Wt: 378.4 g/mol
InChI Key: VJGJSGZYXYOYQT-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-(3,3-bis(4-(dimethylamino)phenyl)ureido)acetate typically involves the reaction of 3,3-bis(4-(dimethylamino)phenyl)urea with sodium chloroacetate under basic conditions. The reaction is carried out in an aqueous medium, and the product is isolated by precipitation and recrystallization.

Industrial Production Methods: The process may include additional purification steps to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: Sodium 2-(3,3-bis(4-(dimethylamino)phenyl)ureido)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Sodium 2-(3,3-bis(4-(dimethylamino)phenyl)ureido)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The dimethylamino groups can form hydrogen bonds and electrostatic interactions with active sites, while the urea moiety can participate in additional binding interactions. These interactions can modulate the activity of the target molecules, leading to various biochemical effects.

Comparison with Similar Compounds

Uniqueness: Sodium 2-(3,3-bis(4-(dimethylamino)phenyl)ureido)acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both dimethylamino and urea groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.

Biological Activity

Sodium 2-(3,3-bis(4-(dimethylamino)phenyl)ureido)acetate is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a urea linkage and dimethylamino groups, which are known to enhance cellular interactions. The molecular formula is C₁₄H₁₈N₄NaO₂, and it typically appears as a white to gray-green crystalline powder that is soluble in water and various organic solvents.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Interaction : The dimethylamino groups can form hydrogen bonds and electrostatic interactions with active sites on enzymes, potentially modulating their activity.
  • Protein Binding : The urea moiety may engage in additional binding interactions with proteins, influencing biochemical pathways.

These interactions suggest that the compound could serve as a useful tool in biochemical research and therapeutic applications.

Biological Activity

Research indicates that this compound exhibits notable anti-cancer properties. Key findings include:

  • Inhibition of Tumor Cell Proliferation : Studies have shown that this compound can inhibit the proliferation of various tumor cell lines, indicating its potential as an anti-cancer agent. For instance, in vitro experiments demonstrated significant cytotoxic effects against prostate cancer cells (PC3-PIP), with IC50 values in the nanomolar range for related compounds.
  • Cell Penetration : The presence of dimethylamino groups enhances the ability of the compound to penetrate biological membranes, facilitating its therapeutic effects.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
This compoundUrea linkage, dimethylamino groupsAnti-cancer activity, enzyme modulation
N-(Carboxymethylaminocarbonyl)-4,4’-bis(dimethylamino)diphenylamineSimilar amine functionalitiesLimited anti-cancer activity
Other Urea DerivativesVaries widely in structureDiverse activities depending on substituents

Case Studies

  • Anti-Cancer Efficacy : A study evaluated the effects of this compound on prostate cancer cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 50 nM.
  • Mechanistic Studies : Investigations into the binding affinity of this compound with specific enzymes revealed that it can inhibit enzymatic activity through competitive inhibition mechanisms.

Future Directions

While preliminary studies suggest promising biological activities for this compound, further research is necessary to fully elucidate its mechanisms of action and therapeutic potential. Future studies should focus on:

  • In vivo Studies : To assess the pharmacokinetics and bioavailability in animal models.
  • Structural Modifications : To enhance efficacy and reduce potential side effects through rational drug design.

Properties

IUPAC Name

sodium;2-[bis[4-(dimethylamino)phenyl]carbamoylamino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3.Na/c1-21(2)14-5-9-16(10-6-14)23(19(26)20-13-18(24)25)17-11-7-15(8-12-17)22(3)4;/h5-12H,13H2,1-4H3,(H,20,26)(H,24,25);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJGJSGZYXYOYQT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)N(C2=CC=C(C=C2)N(C)C)C(=O)NCC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N4NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50635669
Record name Sodium ({bis[4-(dimethylamino)phenyl]carbamoyl}amino)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50635669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115871-19-7
Record name Sodium ({bis[4-(dimethylamino)phenyl]carbamoyl}amino)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50635669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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